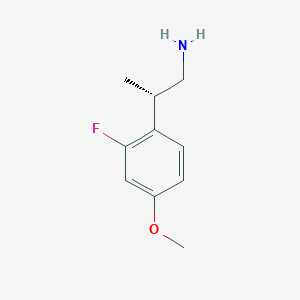

(2S)-2-(2-Fluoro-4-methoxyphenyl)propan-1-amine

Description

Properties

IUPAC Name |

(2S)-2-(2-fluoro-4-methoxyphenyl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FNO/c1-7(6-12)9-4-3-8(13-2)5-10(9)11/h3-5,7H,6,12H2,1-2H3/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEGVNVGSUYBJST-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C1=C(C=C(C=C1)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN)C1=C(C=C(C=C1)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(2-Fluoro-4-methoxyphenyl)propan-1-amine typically involves the following steps:

Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 2-fluoro-4-methoxybenzaldehyde.

Formation of Intermediate: The starting material undergoes a series of reactions, including condensation and reduction, to form an intermediate compound.

Chiral Resolution: The intermediate is then subjected to chiral resolution techniques to obtain the desired (2S) enantiomer.

Final Conversion: The resolved intermediate is further converted to this compound through amination reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (2S)-2-(2-Fluoro-4-methoxyphenyl)propan-1-amine can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: It can participate in nucleophilic substitution reactions, where the fluorine or methoxy group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted phenethylamines.

Scientific Research Applications

Chemistry: (2S)-2-(2-Fluoro-4-methoxyphenyl)propan-1-amine is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: In biological research, this compound is studied for its potential interactions with biological receptors and enzymes.

Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor for pharmaceutical agents.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-(2-Fluoro-4-methoxyphenyl)propan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Structural Analogs

The following table summarizes critical structural analogs and their properties:

Substituent Effects on Properties

- Fluorine vs. Chlorine : The electronegative fluorine in the target compound may enhance metabolic stability and binding affinity compared to the chloro-substituted analog (C₉H₁₂ClN) . Chlorine’s larger atomic radius could sterically hinder interactions with biological targets.

- Methoxy Position : The 4-methoxy group in (2S)-2-(4-methoxyphenyl)propan-1-amine hydrochloride lacks the fluorine atom, reducing electron-withdrawing effects. This could decrease polarity compared to the target compound’s 2-fluoro-4-methoxy arrangement.

- Stereochemistry : The (2S) configuration in the target compound may confer selectivity in receptor binding, contrasting with racemic mixtures like (2RS)-1-(4-methoxyphenyl)propan-2-amine, where enantiomers exhibit divergent activities .

Chromatographic and Pharmacological Insights

- Chromatographic Behavior : (2RS)-1-(4-methoxyphenyl)propan-2-amine exhibits a relative retention time (RRT) of 0.4 and a response factor of 1.00 in HPLC analyses . While data for the target compound is unavailable, fluorine’s presence likely increases retention time due to heightened hydrophobicity.

Impact of Branching and Substituent Position

The methyl-branched analog (1S)-1-(2-fluoro-5-methoxyphenyl)-2-methylpropan-1-amine highlights how structural modifications alter molecular weight and steric bulk. Its 2-fluoro-5-methoxy arrangement may shift electronic properties compared to the target compound’s 2-fluoro-4-methoxy motif, affecting interactions with enzymes or receptors.

Biological Activity

(2S)-2-(2-Fluoro-4-methoxyphenyl)propan-1-amine, a fluorinated aromatic amine, has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. This compound serves as a versatile building block in organic synthesis and has been investigated for its interactions with various biological targets, including receptors and enzymes.

The compound features a chiral center, with the (2S) configuration indicating its specific stereochemistry. It can undergo various chemical reactions:

- Oxidation : Converts to ketones or aldehydes using agents like potassium permanganate.

- Reduction : Forms secondary or tertiary amines with reducing agents such as lithium aluminum hydride.

- Substitution : Participates in nucleophilic substitution reactions, allowing for the introduction of different functional groups.

The biological activity of this compound primarily involves its interaction with specific molecular targets. The presence of the fluorine atom and methoxy group enhances its binding affinity to various receptors, potentially modulating their activity. This modulation can trigger downstream signaling pathways relevant to therapeutic effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that fluorinated compounds can enhance antibacterial properties. For instance, compounds with similar structural motifs have shown increased inhibition against Gram-positive and Gram-negative bacteria .

- Neuroprotective Effects : The compound's structural features may contribute to neuroprotective properties, making it a candidate for treating neurodegenerative diseases. Its role as a precursor in synthesizing compounds targeting neurological disorders further supports this potential .

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several fluorinated compounds, including derivatives of this compound. Results indicated significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting that the fluorine substituent plays a crucial role in enhancing antimicrobial action .

Case Study 2: Neuroprotective Effects

In preclinical models, related compounds were tested for their ability to protect neuronal cells from oxidative stress. The findings demonstrated that modifications similar to those in this compound could lead to significant neuroprotection, indicating its potential therapeutic application in conditions like traumatic brain injury .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.